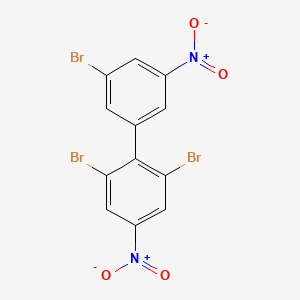
2,3',6-Tribromo-4,5'-dinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is a halogenated biphenyl compound characterized by the presence of three bromine atoms and two nitro groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl typically involves the bromination and nitration of biphenyl derivatives. The process begins with the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at specific positions on the biphenyl ring. Subsequently, the nitration of the brominated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3’,6-Tribromo-4,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
2,3’,6-Tribromo-4,5’-dinitrobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity to its targets, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol
Uniqueness
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is unique due to the specific arrangement of bromine and nitro groups on the biphenyl structure This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
CAS No. |
6311-57-5 |
|---|---|
Molecular Formula |
C12H5Br3N2O4 |
Molecular Weight |
480.89 g/mol |
IUPAC Name |
1,3-dibromo-2-(3-bromo-5-nitrophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H5Br3N2O4/c13-7-1-6(2-8(3-7)16(18)19)12-10(14)4-9(17(20)21)5-11(12)15/h1-5H |
InChI Key |
QGVYARVYHWOZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















